Bnps-skatole
Overview
Description
Synthesis Analysis
BNPS-skatole is synthesized through a series of chemical reactions that ensure a high yield of analytically pure compound. The synthesis involves steps that are optimized to achieve over 90% yield, indicating the efficiency of the process. The degree of purity of BNPS-skatole significantly affects its effectiveness in cleaving tryptophan residues, highlighting the importance of the synthesis process in obtaining a high-quality reagent (Zeitler & Eulitz, 1978).
Molecular Structure Analysis
The molecular structure of BNPS-skatole allows for its selective interaction with tryptophan residues in proteins. Its structure is designed to target the indole ring of tryptophan, leading to quantitative oxidation. This specificity is derived from the unique molecular configuration of BNPS-skatole, which enables targeted chemical reactions without affecting other amino acids significantly.
Chemical Reactions and Properties
BNPS-skatole reacts with tryptophan residues in proteins under specific conditions, leading to the cleavage of the tryptophanyl peptide bond. This reaction is highly selective and efficient, making BNPS-skatole a preferred reagent for protein sequencing and structural analysis. The compound's chemical properties, such as poor solubility in water and the requirement for acidic conditions, dictate the reaction conditions and the choice of solvent (Fontana, 1972).
Scientific Research Applications
Enzymology
- BNPS-skatole is used to cleave the tryptophanyl peptide bond found in tryptophan-containing proteins . Specifically, cleavage occurs at peptide bonds after amino acids with available Cγ-Cδ double bonds such as tryptophan, tyrosine, and histidine . This method has been adapted to cleave small amounts of proteins on solid supports or in gels .
Biochemistry
- In biochemistry, BNPS-skatole is used for the selective cleavage of tryptophanyl peptide bonds . This cleavage is particularly useful in cloning strategies as it provides an unambiguous oligonucleotide sequence as part of a probe or primer .
Microbiology
- In microbiology, BNPS-skatole has been used in the study of the gene for alkaline phosphatase of Thermus caldophilus GK24 . The deduced amino acid sequence agreed with the determined amino acid sequences of the BNPS-skatole peptides, derived from Tca alkaline phosphatase .
Chemistry
- In chemistry, BNPS-skatole is used as a reagent for the selective cleavage of tryptophanyl peptide bonds . This cleavage occurs at peptide bonds after amino acids with available Cγ-Cδ double bonds such as tryptophan, tyrosine, and histidine .
Molecular Biology
- In molecular biology, BNPS-skatole is used for the selective cleavage of tryptophanyl peptide bonds . This cleavage is particularly useful in cloning strategies as it provides an unambiguous oligonucleotide sequence as part of a probe or primer .
Proteomics
- In proteomics, BNPS-skatole is used in the Expasy PeptideCutter tool . This tool predicts potential cleavage sites cleaved by proteases or chemicals in a given protein sequence . BNPS-skatole is listed as a chemical that leads to polypeptide cleavage on the C-terminal side of tryptophan residues .
Cloning Strategies
- BNPS-skatole is used in cloning strategies . Since tryptophan is represented in the genetic code by a single codon, cleavage at that residue may be useful in cloning strategies in providing an unambiguous oligonucleotide sequence as part of a probe or primer .
Solid-Phase Microsequencing
- BNPS-skatole is used in solid-phase microsequencing . The resulting C-terminal lactones attach to amino-glass supports, which allows sequencing with 4-N,N-dimethyl-aminoazobenzene 4’-isothiocyanate (DABITC). Peptides having such C-termini, such as chymotryptic digest products, can be readily made to react with these reagents and are easily attached and sequenced by solid phase chromatographic methods .
Oxidant and Brominating Reagent
Safety And Hazards
BNPS-skatole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective clothing, eye protection, and face protection should be worn when handling BNPS-skatole .
properties
IUPAC Name |
3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTVQNYQYUTQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951447 | |
Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bnps-skatole | |
CAS RN |
27933-36-4, 28805-72-3 | |
Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27933-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bnps-skatole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027933364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27933-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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